2-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-16-11-5-4-10-15(16)20(25)23-19-18(14-8-2-1-3-9-14)22-17-12-6-7-13-24(17)19/h1-13H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMXHJRNUURFSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions are mild, and the process yields high purity products with simple workup procedures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The use of microwave irradiation and solvent-free conditions can be scaled up for industrial applications, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various solvents like toluene and ethyl acetate . The reaction conditions are generally mild and metal-free, promoting efficient and selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield imidazo[1,2-a]pyridine derivatives, while substitution reactions can produce various substituted benzamides .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antiviral Activity
Recent studies have highlighted the antiviral potential of imidazo[1,2-a]pyridine derivatives, including 2-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide. These compounds have been evaluated for their efficacy against viruses such as HIV. For instance, a study demonstrated that modifications in the imidazo[1,2-a]pyridine structure could enhance antiviral activity through mechanisms involving inhibition of viral replication pathways .
1.2 Melatonin Receptor Ligands
The compound has been investigated as a novel class of melatonin receptor ligands. Research indicates that derivatives of 2-phenylimidazo[1,2-a]pyridine exhibit significant affinity for melatonin receptors, suggesting potential applications in sleep disorders and circadian rhythm regulation . The design and synthesis of these ligands have shown promising results in preclinical models.
1.3 Anticancer Properties
Imidazo[1,2-a]pyridine derivatives have also been explored for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. The specific mechanism by which this compound exerts its effects is an area of ongoing research.
Material Science Applications
2.1 Organic Electronics
The unique electronic properties of imidazo[1,2-a]pyridine derivatives make them suitable candidates for use in organic electronics. Research has focused on their application in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices has shown enhanced charge transport properties and stability under operational conditions .
2.2 Photochemical Applications
The compound's ability to undergo photochemical reactions can be harnessed in various applications, including photolithography and solar energy conversion. Its photostability and reactivity under UV irradiation make it a candidate for developing advanced materials with tailored optical properties.
Synthesis and Functionalization
3.1 Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic strategies such as Suzuki-Miyaura cross-coupling reactions have been employed to introduce functional groups that enhance biological activity or modify physical properties .
3.2 Functionalization Strategies
Functionalization at different positions on the imidazo[1,2-a]pyridine ring allows researchers to tailor the compound's properties for specific applications. For example, regioselective C3–H alkylation methods have been developed to produce derivatives with improved solubility and bioavailability for medicinal applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Azzouzi et al., 2024 | Antiviral Evaluation | Demonstrated significant inhibition of HIV replication with modified imidazopyridines |
| ResearchGate Publication | Melatonin Receptor Ligands | Identified high-affinity ligands with potential therapeutic applications in sleep disorders |
| Wiley Online Library | Organic Electronics | Showed enhanced performance in OLEDs using functionalized imidazopyridines |
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs) or modulate GABA receptors . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)benzamide (CAS 171628-57-2)
N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide (CAS 300806-68-2)
4-Chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide (CAS 374084-31-8)
- Substituents : Chlorine at the 4-position of benzamide and a thienyl group replacing the phenyl ring .
- Impact : The thienyl group introduces sulfur-based electronic effects, which could alter binding affinity in biological systems compared to the purely aromatic phenyl group.
Electronic and Steric Effects
- 3-Chloro-2-phenylimidazo[1,2-a]pyridine :
Crystallographic and Hydrogen-Bonding Properties
- N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide :
Comparative Data Table
*Calculated based on molecular formula C₂₆H₁₆Cl₂N₄S.
Key Research Findings
- Synthetic Challenges : Chloro-substituted derivatives (e.g., 4i, 4j) exhibit lower yields (<10%) compared to methyl or fluoro analogs (>40%) , likely due to steric hindrance or electron-withdrawing effects.
- Hydrogen Bonding : The benzamide group in the target compound enables intermolecular interactions critical for crystal packing , whereas sulfane-bridged analogs (e.g., 4i) rely on sulfur-sulfur interactions.
- Biological Implications : The chloro substituent’s position (2- vs. 4-) and aromatic vs. heteroaromatic rings (phenyl vs. thienyl) may influence pharmacokinetic properties, such as LogP and target binding .
Biological Activity
2-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a compound derived from the imidazo[1,2-a]pyridine class, which has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound has the following chemical structure:
- Molecular Formula : C16H14ClN3O
- CAS Number : [insert CAS number here if available]
Synthesis typically involves the reaction of 2-phenylimidazo[1,2-a]pyridine with chlorobenzoyl chloride under controlled conditions to yield the desired benzamide derivative. Various synthetic routes have been explored to optimize yield and purity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against various bacteria and fungi.
- Anticancer Properties : Potential as an anti-tumor agent through specific pathways.
- Neuropharmacological Effects : Possible interaction with neurotransmitter receptors.
Antimicrobial Activity
Studies show that this compound possesses significant antibacterial and antifungal properties. For instance, it has been tested against common pathogens with results indicating a minimum inhibitory concentration (MIC) in the low micromolar range.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 4 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or fungal growth.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain its neuropharmacological effects.
- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways leading to cell death.
Study 1: Antimicrobial Efficacy
In a study published in Molecules, a series of imidazo[1,2-a]pyridine derivatives were evaluated for their antifungal activity against Candida albicans. The compound exhibited an EC50 value of 12 µg/mL, indicating strong antifungal potential compared to standard antifungals .
Study 2: Anticancer Activity
A research article highlighted the compound's ability to induce apoptosis in breast cancer cells via the mitochondrial pathway. The study found that treatment with 20 µM of the compound resulted in a significant increase in apoptotic markers after 24 hours .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via Pd-catalyzed C–H functionalization or coupling reactions. Key steps include:
- Imidazo[1,2-a]pyridine core formation : Cyclization of 2-aminopyridine derivatives with α-halo ketones or aldehydes under acidic conditions (e.g., Zn dust/NH₄Cl) .
- Benzamide coupling : Amidation using 2-chlorobenzoyl chloride with the imidazopyridine intermediate in the presence of a base (e.g., Et₃N) .
- Yield optimization : Adjusting reaction time, temperature, and catalyst loading. For example, using Pd(OAc)₂ with ligands (e.g., Xantphos) improves cross-coupling efficiency .
- Characterization : Confirmed via ¹H/¹³C NMR, FT-IR, and LC-MS .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks to confirm the imidazopyridine core (e.g., aromatic protons at δ 7.5–8.5 ppm) and benzamide moiety (amide proton at ~δ 10.5 ppm) .
- FT-IR : Identify carbonyl (C=O) stretches at ~1650–1680 cm⁻¹ and NH stretches at ~3300 cm⁻¹ .
- LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺) and purity (>95%) .
Q. What solvents and storage conditions ensure stability for in vitro assays?
- Solubility : <17.69 mg/mL in DMSO; avoid aqueous buffers without co-solvents .
- Storage : Aliquot and store at –20°C to prevent hydrolysis or degradation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular dynamics) elucidate interactions with biological targets like δ-GABAₐ receptors?
- DFT calculations : Optimize geometry at B3LYP/6-31+G(d,p) level to analyze electronic properties (e.g., HOMO/LUMO energies) and predict reactive sites .
- Molecular dynamics (MD) : Simulate adsorption on protein surfaces (e.g., α-Fe₂O₃ for corrosion studies) to identify binding modes via π-π stacking or hydrogen bonding .
- Docking studies : Use AutoDock Vina to model interactions with δ-GABAₐ receptors, focusing on residues critical for ligand selectivity .
Q. How can contradictory data on biological activity (e.g., receptor affinity vs. functional assays) be resolved?
- Assay validation : Confirm receptor subtype specificity (e.g., δ-GABAₐ vs. γ-GABAₐ) using competitive binding assays with known ligands (e.g., DS2) .
- Purity checks : Re-analyze compound via HPLC to rule out degradation products .
- Dose-response curves : Test across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
Q. What strategies improve selectivity when designing derivatives for structure-activity relationship (SAR) studies?
- Substitution patterns : Introduce electron-withdrawing groups (e.g., –Cl, –CF₃) at the benzamide para-position to enhance δ-GABAₐ affinity .
- Bioisosteric replacement : Replace the phenyl group with thiophene or pyridine to modulate lipophilicity and steric effects .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors/donors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
